8-Hydroxy-2-dipropylaminotetralin hydrobromide
Overview
Description
A serotonin 1A-receptor agonist that is used experimentally to test the effects of serotonin.
Mechanism of Action
Target of Action
8-Hydroxy-DPAT hydrobromide, also known as 8-OH-DPAT, is a potent and selective agonist for the 5-HT1A receptor . This receptor is a subtype of the 5-HT1 serotonin receptor, which plays a crucial role in the serotonin system in the brain. The compound also displays moderate affinity for the 5-HT7 receptor .
Mode of Action
8-OH-DPAT interacts with its targets, primarily the 5-HT1A and 5-HT7 receptors, by binding to these receptors and activating them . This activation can lead to a variety of downstream effects, depending on the specific receptor and its role in the cell.
Biochemical Pathways
The activation of the 5-HT1A receptor by 8-OH-DPAT can lead to a decrease in the levels of serotonin in the hippocampus . This is because the 5-HT1A receptor is involved in the reuptake of serotonin, a process that removes serotonin from the synaptic cleft and returns it to the presynaptic neuron . By activating this receptor, 8-OH-DPAT can enhance the reuptake of serotonin, thereby reducing its levels in certain areas of the brain .
Pharmacokinetics
The pharmacokinetics of 8-OH-DPAT involve its absorption, distribution, metabolism, and excretion (ADME). The compound has a biological half-life of approximately 1.5 hours . This relatively short half-life means that the compound is quickly metabolized and eliminated from the body.
Result of Action
The activation of the 5-HT1A receptor by 8-OH-DPAT can lead to a variety of molecular and cellular effects. For example, in animal studies, 8-OH-DPAT has been shown to possess antidepressant, anxiolytic, serenic, anorectic, antiemetic, hypothermic, hypotensive, bradycardic, hyperventilative, and analgesic effects . These effects are likely due to the compound’s action on the 5-HT1A receptor and the subsequent changes in serotonin levels.
Action Environment
The action of 8-OH-DPAT can be influenced by various environmental factors. For instance, the compound should be used only outdoors or in a well-ventilated area, and protective measures such as gloves, eye protection, and face protection should be used when handling the compound . Additionally, if the compound comes into contact with the skin, it should be washed off with plenty of water .
Biochemical Analysis
Biochemical Properties
8-Hydroxy-DPAT hydrobromide acts as a full agonist at the 5-HT1A receptor, with a pIC50 value of 8.19 . It has almost 1000-fold selectivity for a subtype of the 5-HT1 binding site . This compound interacts with the 5-HT1A receptor, a type of serotonin receptor, and can mimic the effect of serotonin on reducing excitatory post-synaptic potentials .
Cellular Effects
8-Hydroxy-DPAT hydrobromide has various effects on cells and cellular processes. It influences cell function by interacting with the 5-HT1A receptor, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce the incidence of apnea and improve respiratory regularity in a methyl-CpG-binding protein 2-deficient mouse model of Rett syndrome .
Molecular Mechanism
The molecular mechanism of action of 8-Hydroxy-DPAT hydrobromide involves binding interactions with the 5-HT1A receptor, leading to changes in gene expression . It exerts its effects at the molecular level by acting as a full agonist at the 5-HT1A receptor .
Dosage Effects in Animal Models
The effects of 8-Hydroxy-DPAT hydrobromide can vary with different dosages in animal models . For example, it has been shown to reduce the number of attack bites when administered directly to the dorsal raphe nucleus in a baclofen-induced model of aggressiveness in mice .
Metabolic Pathways
The specific metabolic pathways that 8-Hydroxy-DPAT hydrobromide is involved in are not well-defined. Given its interaction with the 5-HT1A receptor, it is likely involved in serotonin-related metabolic pathways .
Subcellular Localization
The subcellular localization of 8-Hydroxy-DPAT hydrobromide is not well-defined. Given its interaction with the 5-HT1A receptor, it is likely to be found in regions of the cell where this receptor is present .
Properties
IUPAC Name |
7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATPBOZTBNNDLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80896822 | |
Record name | 8-Hydroxy-2-dipropylaminotetralin hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80896822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500430 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
76135-31-4, 87394-87-4 | |
Record name | 1-Naphthalenol, 7-(dipropylamino)-5,6,7,8-tetrahydro-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76135-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxy-2-dipropylaminotetralin hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076135314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hydroxy-2-dipropylaminotetralin hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80896822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (�±)-8-Hydroxy-2-(dipropylamino)tetralin hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-HYDROXY-2-DIPROPYLAMINOTETRALIN HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8TFV2F5CP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.